molecular formula C12H17BO3S B2617071 5-Acetylthiophene-3-boronic acid pinacol ester CAS No. 1219628-58-6

5-Acetylthiophene-3-boronic acid pinacol ester

Cat. No.: B2617071
CAS No.: 1219628-58-6
M. Wt: 252.14
InChI Key: LIUCDZGQETVONG-UHFFFAOYSA-N
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Description

5-Acetylthiophene-3-boronic acid pinacol ester is an organoboron compound with the molecular formula C12H17BO3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

Boronic esters, including 5-acetylthiophene-3-boronic acid pinacol ester, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation, which is a key step in Suzuki–Miyaura coupling . In this process, the boronic ester transfers an organic group to a metal, such as palladium . This transfer is facilitated by the boronic ester’s ability to form stable complexes with the metal .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction enables the synthesis of a wide range of organic compounds, contributing to various downstream effects in organic synthesis and medicinal chemistry .

Pharmacokinetics

It’s known that the compound is a solid at room temperature

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various organic compounds, which can have diverse molecular and cellular effects depending on their structure and properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of reaction conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetylthiophene-3-boronic acid pinacol ester typically involves the reaction of 5-acetylthiophene with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 5-acetylthiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Acetylthiophene-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Thiophene oxides.

    Substitution: Halogenated or nitrated thiophenes.

Scientific Research Applications

5-Acetylthiophene-3-boronic acid pinacol ester is utilized in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetylthiophene-3-boronic acid pinacol ester is unique due to its acetyl group, which provides additional reactivity and functionalization options compared to other thiophene-based boronic esters. This makes it particularly valuable in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3S/c1-8(14)10-6-9(7-17-10)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUCDZGQETVONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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